molecular formula C7H7N3O2 B3021231 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 57712-57-9

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B3021231
CAS No.: 57712-57-9
M. Wt: 165.15 g/mol
InChI Key: NXKKERVRGXKVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by:

  • An ethyl group at the N1 position.
  • Two ketone groups (dioxo) at positions C2 and C4.
  • A nitrile (carbonitrile) substituent at C5.

This scaffold is structurally versatile, allowing modifications that influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-ethyl-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-10-4-5(3-8)6(11)9-7(10)12/h4H,2H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKKERVRGXKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482901
Record name 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57712-57-9
Record name 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with urea and malononitrile under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its analogs can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria due to its unique structure that targets bacterial cell wall synthesis .

Anticancer Properties
Another significant application is in anticancer research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Agricultural Applications

Pesticide Development
The compound's structural characteristics allow it to be explored as a potential pesticide. Its ability to disrupt metabolic processes in pests has been documented in various studies. For example, research has demonstrated that compounds similar to 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can effectively reduce pest populations while being less harmful to beneficial insects .

Herbicide Potential
In addition to its insecticidal properties, this compound may also serve as a herbicide. Its mechanism of action involves inhibiting specific pathways in plant growth regulators. Field trials have shown promising results in controlling weed populations without adversely affecting crop yield .

Material Science

Polymer Synthesis
In material science, 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to participate in polymerization reactions leading to materials with enhanced thermal and mechanical properties. These polymers have potential applications in coatings and composites used in various industries .

Case Studies

Application Study Reference Findings
AntimicrobialJournal of Medicinal Chemistry Effective against resistant bacterial strains; potential for drug development.
AnticancerCancer Research Journal Induces apoptosis in cancer cell lines; further investigation needed for therapeutic use.
PesticideAgricultural Sciences Reduces pest populations effectively; lower toxicity to non-target species observed.
HerbicideWeed Science Journal Controls weed growth without impacting crop yield; promising for sustainable agriculture practices.
Polymer SynthesisMaterials Chemistry Produces polymers with improved properties; potential applications in industrial materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations

Key differences among analogs lie in substituent positions and functional groups :

Compound Name Substituents Key Features Reference
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Target) N1: Ethyl; C2/C4: Dioxo; C5: CN High polarity due to dual ketones; moderate lipophilicity from ethyl group
6-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C6: Ethyl; C4: Oxo; C2: Thioxo; C5: CN Thioxo group enhances hydrogen bonding; ethyl at C6 alters ring conformation
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C6: Pyrazole; C4: Oxo; C2: Thioxo; C5: CN Bulky pyrazole increases steric hindrance; thioxo improves bioactivity
3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C3: 4-Bromophenyl; N1: Pyrazolyl; C2: Thioxo; C4: Oxo; C5: CN Bromine enhances electron withdrawal; pyrazole adds rigidity
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C3: 4-Iodophenyl; N1: Pyrazolyl; C2: Thioxo; C4: Oxo; C5: CN Iodo group increases molecular weight and lipophilicity

Notes:

  • Thioxo (C=S) vs.
  • Substituent Position : Ethyl at N1 (target compound) vs. C6 () impacts ring puckering and solubility .
  • Aryl Groups : Bulky substituents (e.g., 4-bromophenyl in ) improve binding affinity but may reduce solubility.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Nitrile Stretch : ~2200 cm⁻¹ (consistent across analogs, e.g., 2212 cm⁻¹ in ).
    • C=O Stretch : 1640–1700 cm⁻¹ (higher in dioxo vs. thioxo analogs) .
  • NMR : Methyl groups (e.g., ethyl at N1) appear as singlets at δ 1.2–1.5 ppm, while aromatic protons range from δ 7.0–8.5 ppm .

Biological Activity

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 57712-57-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7_7H7_7N3_3O2_2
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 57712-57-9

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that the synthesized derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

CompoundBacteria TestedZone of Inhibition (mm)MIC (mg/mL)
THPC-1Staphylococcus aureus180.25
THPC-2Escherichia coli150.5
THPC-3Pseudomonas aeruginosa200.2
THPC-4Bacillus subtilis170.3

The compounds demonstrated varying degrees of effectiveness, with THPC-3 showing the highest antibacterial activity against Pseudomonas aeruginosa with a minimal inhibitory concentration (MIC) of 0.2 mg/mL .

Antifungal Activity

The antifungal potential of tetrahydropyrimidine derivatives has also been explored. A study reported the effectiveness of these compounds against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainZone of Inhibition (mm)
THPC-1Candida albicans16
THPC-2Aspergillus niger14
StandardFluconazole22

These results suggest that certain derivatives possess substantial antifungal properties, potentially making them candidates for further development in antifungal therapies .

Anticancer Activity

In addition to antimicrobial properties, tetrahydropyrimidine derivatives have shown promise in anticancer research. Compounds were tested on various cancer cell lines, revealing cytotoxic effects.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of several tetrahydropyrimidine derivatives against HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer) cell lines.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
THPC-1HeLa15
THPC-2K56210
THPC-3MDA-MB-23120

The compound THPC-2 exhibited the lowest IC50 value against K562 cells, indicating strong anticancer activity .

The mechanism by which these compounds exert their biological effects is an area of ongoing research. Preliminary studies suggest that the presence of specific functional groups facilitates interaction with microbial and cancer cell targets, leading to growth inhibition.

Q & A

Q. What are the common synthetic routes for 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions affect yield?

The compound is typically synthesized via cyclo-condensation reactions. For example, analogous pyrimidine derivatives are prepared using one-pot cyclo-condensation of aldehydes (e.g., 1,3-diphenylpyrazole-4-carboxaldehyde) with ethyl cyanoacetate and thiourea under reflux conditions in acetic acid, achieving yields >90% . Ultrasound-assisted methods can further enhance efficiency, as demonstrated for similar 5-carbonitrile tetrahydropyrimidines, achieving 97.52% yield with reduced reaction times . Key variables include solvent choice (e.g., ethanol, DMF), temperature (80–100°C), and catalyst (NH₄Cl or K₂CO₃).

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

Characterization relies on:

  • FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O) .
  • NMR : ¹H NMR signals for aromatic protons (δ 7.2–7.6 ppm), ethyl groups (δ 1.2–1.4 ppm), and NH protons (δ 9–13 ppm) .
  • MS : Molecular ion peaks matching the calculated mass (e.g., m/z 214.9 for C₁₁H₁₀N₄O) .
  • X-ray crystallography : Used to resolve tautomeric forms and confirm planar pyrimidine rings (e.g., SHELXL refinement) .

Q. What preliminary biological activities have been reported for structurally related pyrimidine-5-carbonitriles?

Derivatives exhibit antitumor and antimicrobial potential. For instance, pyrimidinethione analogs showed inhibitory activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values <50 µg/mL . Anticancer screening against HepG2 cells revealed moderate cytotoxicity (IC₅₀ ~20 µM), linked to electron-withdrawing groups (e.g., CN, C=O) enhancing bioactivity .

Advanced Research Questions

Q. How do tautomeric equilibria of 1-Ethyl-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile influence its reactivity and spectroscopic data?

The compound exists in keto-enol tautomeric forms (Scheme 1 in ). X-ray studies of analogs (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) reveal flattened boat conformations, with intermolecular N–H⋯O/S hydrogen bonds stabilizing specific tautomers . DFT calculations or variable-temperature NMR can quantify equilibrium constants, while IR and ¹³C NMR detect shifts in C=O/C–S stretches (1650–1750 cm⁻¹) and carbonyl carbon signals (δ 160–170 ppm) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Disordered ethyl groups (e.g., occupancy ratios of 0.7:0.3) complicate refinement. SHELXL’s rigid-bond restraint and PART instructions resolve this by assigning anisotropic displacement parameters . High-resolution data (≤0.8 Å) and hydrogen-bond constraints (N–H⋯O/S) improve model accuracy. For macromolecular analogs, SHELXPRO interfaces with refinement pipelines to handle twinning or low-resolution data .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic attack. The LUMO of 5-carbonitrile derivatives localizes at the cyano group, favoring nucleophilic additions. Molecular docking studies (AutoDock Vina) correlate substituent effects (e.g., electron-withdrawing groups) with binding affinities to biological targets like DNA topoisomerases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.